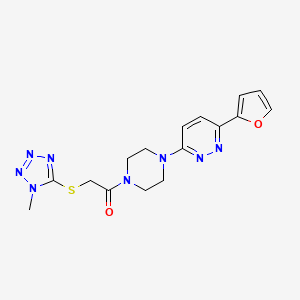![molecular formula C17H14F3N3O3S2 B3011488 Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate CAS No. 1396877-23-8](/img/structure/B3011488.png)
Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate, is a complex molecule that appears to be related to various synthesized benzothiazole and thiophene derivatives. These types of compounds are often studied for their potential applications in pharmaceuticals and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman Acetates of 2-(Acylamino)benzaldehydes is achieved through the reaction of substituted methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol . Similarly, Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives are prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature . These methods suggest that the synthesis of the compound would likely involve similar conditions and reagents, such as the use of a base like sodium methoxide and a solvent system conducive to cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied and found to consist of a thiophene ring with a 2-amino group and a 3-methyl ester group . The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, which is a common feature in such compounds that could also be expected in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives leads to the formation of Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . Additionally, the amino-imino derivative prepared from these reactions can be used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions highlight the reactivity of the benzothiazole and thiophene moieties, which are likely to be relevant to the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate are not detailed in the provided papers, we can infer from related compounds that such molecules typically exhibit strong intermolecular interactions due to hydrogen bonding . The presence of a trifluoromethyl group suggests that the compound may have significant electronegativity, which could affect its reactivity and solubility. The spectroscopic data, such as IR, ^1H NMR, and MS spectra, are essential for confirming the structure of these compounds, as demonstrated in the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .
Applications De Recherche Scientifique
1. Synthesis and Chemical Reactivity
Research has demonstrated innovative synthesis methods and the chemical reactivity of related compounds, highlighting potential routes for modifying and studying the compound . For example, a study detailed the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to produce derivatives of acrylic acid and benzo[d][1,3]diazepin-carboxylic acid, showcasing methods for constructing complex molecules that could be applied to similar thiophene and benzo[d]thiazole derivatives (Stauss et al., 1972).
2. Biological Evaluation
Another study focused on the synthesis and biological evaluation of benzo[b]thiophene derivatives as anti-inflammatory agents, which could suggest potential biological or pharmacological applications for structurally related compounds, including the exploration of anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).
3. Luminescence Sensing and Pesticide Removal
Research into thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal highlights the versatility of thiophene derivatives in environmental and analytical chemistry. These MOFs were shown to be highly selective and sensitive to environmental contaminants, indicating that similar compounds could be engineered for sensing applications or environmental remediation (Zhao et al., 2017).
Orientations Futures
Thiazoles have been the focus of much research due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives, including “Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate”, to explore their potential as therapeutic agents .
Propriétés
IUPAC Name |
methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S2/c1-23(8-12(24)21-14-9(6-7-27-14)15(25)26-2)16-22-13-10(17(18,19)20)4-3-5-11(13)28-16/h3-7H,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXTAKQFXLCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CS1)C(=O)OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)




![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)